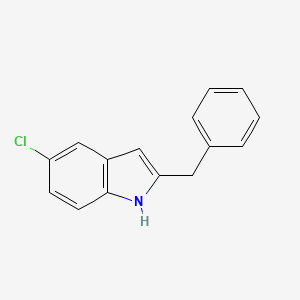

2-benzyl-5-chloro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-5-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN/c16-13-6-7-15-12(9-13)10-14(17-15)8-11-4-2-1-3-5-11/h1-7,9-10,17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYMNUNPPYABMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376614 | |

| Record name | 5-CHLORO-2-(PHENYLMETHYL)-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227803-33-0 | |

| Record name | 5-CHLORO-2-(PHENYLMETHYL)-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 2 Benzyl 5 Chloro 1h Indole

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Nucleus

The indole ring is a quintessential electron-rich aromatic system, making it highly susceptible to electrophilic attack. The position of highest electron density and therefore greatest reactivity towards electrophiles is the C-3 carbon. rjptonline.orgresearchgate.net This reactivity is so pronounced that it is estimated to be 10¹³ times more reactive than benzene (B151609). rjptonline.org For 2-benzyl-5-chloro-1H-indole, electrophilic substitution occurs almost exclusively at this C-3 position. While the C-5 chloro group is an electron-withdrawing and deactivating substituent, the inherent high nucleophilicity of the pyrrolic part of the indole nucleus directs the reaction to C-3. researchgate.net Should the C-3 position be blocked, electrophilic attack can occur at other positions, typically C-6 on the benzene ring. rjptonline.org

Common electrophilic substitution reactions for indoles include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. researchgate.net These reactions provide a direct pathway to C-3 functionalized derivatives, which are valuable precursors in medicinal chemistry.

| Reaction Type | Reagent(s) | Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-3-carbaldehyde |

| Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl₃) | 3-Acyl-2-benzyl-5-chloro-1H-indole |

| Mannich Reaction | Formaldehyde, Dimethylamine | 2-benzyl-5-chloro-N,N-dimethyl-1H-indole-3-methanamine |

Nucleophilic Substitution Reactions Involving the Chloro-Substituent

Direct nucleophilic aromatic substitution (SNAr) of the chlorine atom on the benzene ring of this compound is generally challenging. The indole system is electron-rich, which disfavors the addition of a nucleophile to form the required Meisenheimer intermediate. However, such transformations can be achieved under specific conditions, often requiring metal catalysis to activate the C-Cl bond.

A notable method involves the complexation of the 5-chloroindole (B142107) ring to a transition metal, such as ruthenium. The formation of a η⁶-(5-chloroindole)ruthenium(II) complex significantly alters the electronic properties of the indole ring, making it susceptible to nucleophilic attack. rsc.orgacs.org This activation allows for the smooth displacement of the chloro substituent by a variety of nucleophiles. rsc.org This strategy provides access to a range of 5-substituted indole derivatives that are otherwise difficult to synthesize.

| Nucleophile | Reagent Example | Resulting 5-Substituent | Reference |

| Methoxide | Sodium Methoxide | -OCH₃ | |

| Thiophenoxide | Sodium Thiophenoxide | -SPh | rsc.org |

| Cyanide | Potassium Cyanide | -CN | rsc.org |

| Azide (B81097) | Sodium Azide | -N₃ | rsc.org |

Transformations at the Benzyl (B1604629) Moiety

The benzyl group at the C-2 position offers additional sites for chemical modification, primarily at the benzylic carbon—the carbon atom directly attached to the indole ring. This position is activated towards both oxidation and free-radical reactions due to the stability of the resulting benzylic radical or carbocation intermediates, which are stabilized by resonance with the adjacent aromatic ring. masterorganicchemistry.com

Benzylic Oxidation: Strong oxidizing agents can convert the benzylic CH₂ group into a carbonyl group. The use of reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid can lead to the formation of 2-benzoyl-5-chloro-1H-indole. masterorganicchemistry.com This transformation provides a route to introduce a ketone functionality.

Benzylic Bromination: The benzylic protons can be selectively replaced by a halogen, typically bromine, through a free-radical substitution mechanism. N-Bromosuccinimide (NBS), often used with a radical initiator like AIBN or light, is the reagent of choice for this transformation as it provides a low, steady concentration of Br₂. masterorganicchemistry.com This reaction yields 2-(bromophenylmethyl)-5-chloro-1H-indole, a versatile intermediate for further nucleophilic substitutions at the benzylic position.

| Transformation | Reagent(s) | Product |

| Benzylic Oxidation | KMnO₄ or H₂CrO₄ | 2-benzoyl-5-chloro-1H-indole |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/heat | 2-(bromophenylmethyl)-5-chloro-1H-indole |

Further Derivatization Strategies of the Compound

As established, the C-3 position is the most nucleophilic center in the indole ring and is the primary site for electrophilic attack. rjptonline.org Acylation reactions are a common and effective strategy for introducing functional groups at this position. A particularly useful and widespread method is the reaction with oxalyl chloride. researchgate.net

Reacting this compound with oxalyl chloride results in the formation of an indol-3-ylglyoxylyl chloride intermediate. This highly reactive species is typically not isolated but is instead treated in situ with an alcohol or an amine to yield the corresponding α-keto ester or α-keto amide, respectively. researchgate.net These products are valuable building blocks for the synthesis of more complex heterocyclic systems and potential pharmaceutical agents. This approach avoids the competing reactions at the N-1 position that can sometimes plague direct functionalization. acs.org

| Reagent 1 | Reagent 2 (Quench) | Product Class |

| Oxalyl Chloride | Ethanol | Ethyl (2-benzyl-5-chloro-1H-indol-3-yl)-2-oxoacetate |

| Oxalyl Chloride | Diethylamine | 2-(2-benzyl-5-chloro-1H-indol-3-yl)-N,N-diethyl-2-oxoacetamide |

| Benzoyl Chloride | Triethylborate/LiBEt₃H | 3-Benzoyl-2-benzyl-5-chloro-1H-indole |

The nitrogen atom in the indole ring bears a proton that can be removed by a base, rendering the nitrogen nucleophilic. This allows for a variety of substitution reactions directly on the N-1 position.

N-Alkylation: The most common reaction at this position is alkylation, which is typically achieved by treating the indole with a base followed by an alkyl halide. imist.manih.gov Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). imist.ma This allows for the introduction of a wide range of alkyl or substituted benzyl groups.

N-Protection: The N-H group is often protected to prevent unwanted side reactions during subsequent synthetic steps, particularly when using strong bases or organometallic reagents. Common protecting groups for indoles include tosyl (Ts), benzyl (Bn), or carbamates like benzyl carbonochloridate (B8618190) (Cbz-Cl). rsc.org For instance, reacting the indole with benzyl bromide in the presence of a base will yield 1,2-dibenzyl-5-chloro-1H-indole.

| Reaction Type | Reagent(s) | Product Example | Reference |

| N-Alkylation | Ethyl Bromide, K₂CO₃, DMF | 1-ethyl-2-benzyl-5-chloro-1H-indole | imist.maimist.ma |

| N-Benzylation | Benzyl Bromide, NaH, DMF | 1,2-dibenzyl-5-chloro-1H-indole | nih.gov |

| N-Sulfonylation | Tosyl Chloride, Base | 2-benzyl-5-chloro-1-tosyl-1H-indole | acs.org |

| N-Carbamoylation | Benzyl carbonochloridate, Base | Benzyl this compound-1-carboxylate | rsc.org |

Spectroscopic and Advanced Analytical Characterization of 2 Benzyl 5 Chloro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)

No published ¹H NMR, ¹³C NMR, or 2D NMR spectroscopic data for 2-benzyl-5-chloro-1H-indole could be located in the reviewed scientific literature.

Infrared (IR) Spectroscopy

Specific IR absorption frequency data for this compound are not available in published databases or articles.

Mass Spectrometry Techniques (e.g., ESI-MS, LC-MS, GC-MS, HRMS)

While the molecular weight is known to be 241.72 g/mol , corresponding to the molecular formula C₁₅H₁₂ClN, no specific mass spectrometry fragmentation patterns or high-resolution mass spectrometry (HRMS) data have been published. matrix-fine-chemicals.com

Elemental Analysis

No published results from the elemental analysis of this compound are available.

Chromatographic Purity Assessment (e.g., HPLC, TLC)

While synthesis of related compounds involves chromatographic purification, specific methods, retention times, or Rƒ values for assessing the purity of this compound are not documented in the available literature. imist.majbarbiomed.com

X-ray Crystallography for Solid-State Structure Elucidation

There are no published single-crystal X-ray diffraction studies for this compound, and therefore, no crystallographic data, such as unit cell parameters or bond lengths and angles, are available.

Computational and Theoretical Chemistry Studies on 2 Benzyl 5 Chloro 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is widely employed due to its favorable balance between computational cost and accuracy. DFT calculations for 2-benzyl-5-chloro-1H-indole would typically be performed using a functional, such as B3LYP, and a basis set like 6-311++G(d,p), to solve for the molecule's electronic properties. nih.govnih.govtandfonline.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. researchgate.net For this compound, this calculation would yield the precise bond lengths, bond angles, and dihedral (torsional) angles that correspond to the molecule's lowest energy state.

While specific optimized parameters for this compound are not available, studies on related structures provide expected values. For instance, DFT calculations on similar heterocyclic compounds show that theoretical bond lengths and angles generally correlate well with experimental data obtained from X-ray crystallography. nih.gov For example, in a study on 1-benzyl-5-chloroindoline-2,3-dione, the dihedral angle between the indole (B1671886) ring system and the benzyl (B1604629) ring was found to be approximately 71.4°. researchgate.net Similar calculations for this compound would reveal the planarity of the indole ring and the spatial orientation of the benzyl and chloro substituents.

Table 1: Illustrative Predicted Geometrical Parameters for an Optimized Indole Derivative Structure (based on related compounds)

| Parameter | Atoms Involved | Illustrative Value |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-N (indole ring) | ~1.38 Å |

| Bond Length | C-C (benzyl ring) | ~1.40 Å |

| Bond Angle | C-N-C (indole ring) | ~108° |

| Dihedral Angle | Indole-Benzyl Planes | ~70-80° |

Note: The values in this table are illustrative and based on data from similar chloro- and benzyl-substituted heterocyclic compounds, not specific calculations for this compound.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, indicating its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. wuxibiology.comschrodinger.com A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and requires less energy for electronic excitation. nih.gov For substituted indoles, the nature and position of substituents significantly influence these orbital energies. chemrxiv.org For this compound, the electron-withdrawing chloro group and the π-system of the benzyl group would be expected to modulate the electronic distribution and the energy gap. For instance, a study on a benzyl-triazole derivative calculated a HOMO-LUMO gap of -3.4869 eV, indicating significant potential for intramolecular charge transfer. nih.gov

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.govnipne.ro Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. theaic.org These theoretical spectra are invaluable for assigning and interpreting experimental data. researchgate.net

For this compound, DFT would predict characteristic vibrational modes. For example, C-H stretching vibrations of the aromatic rings are typically found between 3000 and 3100 cm⁻¹. The C-Cl stretching mode would be expected in the 700-800 cm⁻¹ region. theaic.org The N-H stretching vibration of the indole ring would also be a key feature. Comparing the computed spectrum with an experimental one allows for a detailed structural confirmation. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, several quantum chemical descriptors that quantify the global reactivity of a molecule can be derived. nipne.roresearchgate.net These indices help predict how a molecule will behave in a chemical reaction.

Key reactivity indices include:

Ionization Potential (I) : The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ) : The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η) : A measure of resistance to change in electron distribution (η = (I - A) / 2). A large HOMO-LUMO gap corresponds to a "hard" molecule, while a small gap indicates a "soft" molecule. nipne.ro

Global Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Table 2: Illustrative Quantum Chemical Descriptors (Calculated from HOMO/LUMO Energies)

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Electron-donating ability |

| LUMO Energy | ELUMO | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |

Note: This table defines the descriptors and their significance; specific values would need to be calculated for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation would allow for the investigation of the dynamic behavior of this compound in a specific environment, such as in an aqueous solution or interacting with a biological macromolecule like a protein. nih.gov The simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the molecule's conformation changes over time.

For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation around the single bond connecting the benzyl group to the indole ring. In an aqueous environment, these simulations would also detail the molecule's hydration shell and how it interacts with surrounding water molecules. mdpi.com

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADMET)

In silico tools are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govnih.govrsc.org These predictions help to identify molecules with drug-like properties early in the development process. researchgate.netmdpi.com

For this compound, various ADMET parameters would be predicted using computational models:

Absorption : Predictions would include its potential for gastrointestinal absorption and its compliance with criteria like Lipinski's Rule of Five (e.g., molecular weight, lipophilicity (logP), number of hydrogen bond donors/acceptors). nih.gov

Distribution : This would involve predicting its ability to cross the blood-brain barrier and its binding to plasma proteins.

Metabolism : Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion : Predictions related to how the compound is cleared from the body.

Toxicity : Computational models can screen for potential toxicities, such as mutagenicity or cardiotoxicity.

Studies on other substituted indoles have shown that they often exhibit good oral bioavailability, making them attractive scaffolds for drug design. nih.gov In silico ADMET analysis for this compound would provide a crucial preliminary assessment of its potential as a therapeutic agent.

Virtual Screening and Ligand-Based Drug Design Methodologies

In the realm of computational and theoretical chemistry, virtual screening and ligand-based drug design stand out as powerful methodologies for the identification and optimization of bioactive molecules. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown or when researchers aim to identify novel scaffolds with similar activity to known ligands. For a compound such as this compound, these techniques offer a rational and efficient pathway to explore its therapeutic potential by leveraging information from existing active molecules.

Ligand-based drug design focuses on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. This encompasses a variety of computational techniques, including pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies, which are instrumental in designing new molecules with improved potency and selectivity.

Pharmacophore Modeling

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For this compound, a hypothetical pharmacophore model could be developed based on its key structural components: the indole ring, the benzyl group, and the chlorine atom.

The process of generating a pharmacophore model often involves aligning a set of known active compounds and extracting their common chemical features. This model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore, a process known as pharmacophore-based virtual screening. For instance, studies on other indole derivatives have successfully employed pharmacophore models to identify potent inhibitors for various targets.

Table 1: Hypothetical Pharmacophore Features of this compound

| Feature ID | Feature Type | Location | Potential Interaction |

| HBD1 | Hydrogen Bond Donor | Indole N-H | Interaction with a hydrogen bond acceptor on the target protein. |

| AROM1 | Aromatic Ring | Indole Ring System | π-π stacking or hydrophobic interactions within the binding pocket. |

| AROM2 | Aromatic Ring | Benzyl Group | π-π stacking or hydrophobic interactions. |

| HYD1 | Hydrophobic | Benzyl Group | Engagement with hydrophobic residues in the target's active site. |

| HAL1 | Halogen Bond Acceptor | Chlorine Atom | Potential for halogen bonding with an electron-rich atom on the protein. |

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

In the context of this compound and its analogs, a QSAR study would involve compiling a dataset of structurally related compounds with their corresponding biological activities (e.g., IC50 values). Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods are then employed to build a predictive model that correlates these descriptors with the observed activity. Such models can be used to predict the activity of newly designed compounds and to guide the optimization of lead structures.

Molecular Docking in Ligand-Based Design

While molecular docking is a cornerstone of structure-based drug design, it also plays a crucial role in ligand-based approaches, particularly in the context of virtual screening and hit validation. In the absence of an experimentally determined structure of the target protein, a homology model can often be generated. Known active ligands can then be docked into this model to propose a binding mode. This "pseudo-structure-based" approach can then be used to screen for new compounds.

Furthermore, after identifying potential hits through pharmacophore-based screening, molecular docking can be employed to refine the selection. The identified hits are docked into the binding site of the target protein (if a structure is available) to predict their binding orientation and affinity. This helps in prioritizing compounds for experimental testing. Studies on various indole derivatives have successfully utilized molecular docking to elucidate their binding mechanisms and to rationalize their structure-activity relationships.

Biological and Pharmacological Activities of 2 Benzyl 5 Chloro 1h Indole

Anticancer Activity

Derivatives of the 5-chloro-indole scaffold have demonstrated significant potential as anticancer agents. nih.govtandfonline.com Research has focused on modifying this core structure to develop potent inhibitors of various cancer-related pathways and cellular processes. These compounds have been shown to inhibit the growth of malignant cells, induce programmed cell death, and interfere with critical signaling cascades that drive tumorigenesis. nih.govtandfonline.comnih.gov

Inhibition of Cancer Cell Proliferation and DNA Synthesis

A primary mechanism of anticancer action for 5-chloro-indole derivatives is the inhibition of cancer cell proliferation. This has been demonstrated across a variety of human tumor cell lines through in vitro assays. For instance, a series of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs, which share the N-benzyl indole (B1671886) feature, were identified as highly potent anti-proliferative compounds. nih.gov Specifically, analogs with 4-chloro, 4-methyl, and 4-fluoro substitutions on the N-benzyl ring exhibited potent growth inhibitory activity (GI₅₀) in the low nanomolar range against breast, renal, and ovarian cancer cell lines. nih.gov

Similarly, newly synthesized 5-chloro-indole-2-carboxylate derivatives have shown significant antiproliferative effects, with GI₅₀ values ranging from 29 nM to 78 nM against pancreatic, breast, colon, and epithelial cancer cell lines. nih.govdntb.gov.uascispace.com Another study on 1-(5-substituted-1H-indol-3-yl)-3-(p-substituted-benzyl) prop-2-en-1-one derivatives reported dose-dependent suppression of cell growth in human colorectal cells (HCT-116), with IC₅₀ values ranging from 10.70 to 553.94 μM. jchr.org Some compounds have also been observed to inhibit DNA and RNA synthesis, contributing to their antiproliferative effects. mdpi.com

| Compound Type | Cell Line(s) | Activity (GI₅₀/IC₅₀) | Reference(s) |

| 5-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine... | A498 (Renal Cancer) | 40 nM | nih.gov |

| Ethyl 5-chloro-3-((3-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate | Panc-1, MCF-7, A-549 | GI₅₀ = 29 nM | nih.gov |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Panc-1, MCF-7, HT-29 | GI₅₀ = 29 nM - 47 nM | tandfonline.com |

| 1-(5-chloro-1H-indol-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one | HCT-116 (Colorectal) | IC₅₀ = 10.70 µM | jchr.org |

Induction of Apoptosis

Beyond inhibiting proliferation, a crucial anticancer mechanism of 5-chloro-indole derivatives is the induction of apoptosis, or programmed cell death. Research indicates that these compounds can trigger apoptosis through both transcription-dependent and transcription-independent pathways. nih.gov

One key mechanism involves the modulation of the p53 tumor suppressor protein. A novel spiro-oxindole derivative containing a 5-chloro-indoline core was found to inhibit the Mdm2-p53 interaction, leading to the restoration of p53 function. nih.gov This activation of p53 upregulates pro-apoptotic proteins such as Bax, Pumaα, and Noxa, which in turn initiates the apoptotic cascade. nih.gov

Furthermore, certain 5-chloro-indole-2-carboxamide derivatives have been shown to significantly increase the levels of caspase-3 and caspase-8, which are critical executioner and initiator enzymes in the apoptotic pathway. tandfonline.com These compounds also elevate the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. tandfonline.com This shift in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction via the mitochondrial pathway. The process can also involve the inhibition of DNA and RNA synthesis, leading to an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. mdpi.com

Efficacy Against Specific Cancer Cell Lines

The anticancer potential of 2-benzyl-5-chloro-1H-indole and related structures has been evaluated against a wide panel of human cancer cell lines, demonstrating both potency and, in some cases, selectivity.

Derivatives of 5-chloro-indole-2-carboxylate have shown potent antiproliferative activity against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung epithelial (A-549) cancer cell lines, with GI₅₀ values in the nanomolar range (29 nM to 42 nM). nih.gov In another study, N-benzyl indole analogs linked to a barbituric acid moiety were particularly effective against ovarian (OVCAR-5), renal (A498), and breast (MDA-MB-468) cancer cells, with GI₅₀ values as low as 20-40 nM. nih.gov

The table below summarizes the efficacy of various indole derivatives against specific cancer cell lines, highlighting the potent activity of compounds containing the 5-chloro-indole or N-benzyl-indole scaffold.

| Compound Class | Cancer Cell Line | Cell Line Type | Potency (GI₅₀/IC₅₀) | Reference(s) |

| N-Benzyl Indole-Barbituric Acid Hybrids | OVCAR-5 | Ovarian Cancer | 20 nM | nih.gov |

| MDA-MB-468 | Breast Cancer | 30-40 nM | nih.gov | |

| A498 | Renal Cancer | 40 nM | nih.gov | |

| 5-Chloro-indole-2-carboxylates | Panc-1 | Pancreatic Cancer | 29 nM - 42 nM | nih.gov |

| MCF-7 | Breast Cancer | 29 nM - 42 nM | nih.gov | |

| A-549 | Lung Cancer | 29 nM - 42 nM | nih.gov | |

| HT-29 | Colon Cancer | 29 nM - 42 nM | nih.gov | |

| 2-Chloro-indolo[2,3-b]quinoline | HCT116 | Colorectal Cancer | 0.35 µM | acs.org |

| 1-(5-chloro-1H-indol-3-yl)-chalcones | HCT-116 | Colorectal Cancer | 10.70 µM | jchr.org |

| 5-Chloro-indoline Schiff Bases | AMJ13 | Breast Cancer | Effective at low concentrations | orientjchem.org |

Modulation of Cellular Pathways Relevant to Carcinogenesis

The anticancer effects of 5-chloro-indole derivatives are rooted in their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer. nih.govnih.gov One of the primary targets is the Epidermal Growth Factor Receptor (EGFR) pathway, which plays a central role in cell survival and proliferation. nih.govresearchgate.net

Several studies have developed 5-chloro-indole-2-carboxylate and related compounds as potent inhibitors of both wild-type EGFR (EGFR-WT) and its mutated forms (e.g., EGFRT790M), which are associated with drug resistance. nih.govtandfonline.com For example, certain derivatives exhibited IC₅₀ values against EGFR in the range of 68 to 89 nM, with some being more potent than the reference drug erlotinib. nih.govmdpi.com The 5-chloro-indole moiety of these compounds often binds within a key hydrophobic pocket of the enzyme's active site. nih.gov

In addition to EGFR, these compounds can modulate the BRAFV600E pathway, another critical kinase in cancer progression. nih.govresearchgate.net Other research has shown that 5-chloro-indole derivatives can also target the WNT signaling pathway by inhibiting the Dishevelled 1 (DVL1) protein, which is crucial for signal propagation and tumor growth. nih.gov Furthermore, the restoration of p53 function by inhibiting its interaction with Mdm2 represents another key mechanism, effectively reactivating the cell's own tumor suppression and apoptotic machinery. nih.gov

Antimicrobial Activity (Antibacterial, Antifungal, Anti-parasitic)

The indole core is a well-established pharmacophore in the development of antimicrobial agents, and the addition of halogen substituents like chlorine can enhance this activity. nih.govresearchgate.net Derivatives of 5-chloro-indole have been investigated for their efficacy against a range of pathogenic microorganisms, including bacteria and fungi.

Broad-Spectrum Antibacterial Effects against Gram-Positive and Gram-Negative Bacteria

Research has demonstrated that chloroindole derivatives possess broad-spectrum antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netekb.eg The presence and position of the chlorine atom on the indole ring appear to be crucial for this activity. frontiersin.orgnih.gov

Studies have shown that compounds such as 4-chloroindole (B13527) and 5-chloroindole (B142107) exhibit significant antibacterial effects. For instance, these compounds were found to have a Minimum Inhibitory Concentration (MIC) of 50 μg/mL against Vibrio parahaemolyticus. frontiersin.org In another study, chloroindoles demonstrated an MIC of 75 μg/mL against uropathogenic Escherichia coli (UPEC), a common Gram-negative pathogen. nih.gov

The activity extends to Gram-positive bacteria as well. Synthesized indole derivatives have been tested against Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis. researchgate.netmdpi.com Some novel indole-triazole derivatives showed a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against the tested microorganisms. nih.gov The mechanism of action for some N-benzyl-indole derivatives is believed to involve the inhibition of DNA gyrase B, an enzyme essential for bacterial cell division. ekb.eg

| Compound/Derivative Class | Bacterial Strain(s) | Type | Activity (MIC) | Reference(s) |

| 4-Chloroindole / 5-Chloroindole | Vibrio parahaemolyticus | Gram-Negative | 50 µg/mL | frontiersin.org |

| 4-Chloroindole / 5-Chloroindole | Uropathogenic E. coli | Gram-Negative | 75 µg/mL | nih.gov |

| 5-Chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) derivatives | Staphylococcus aureus | Gram-Positive | Active | researchgate.net |

| Escherichia coli | Gram-Negative | Active | researchgate.net | |

| Indole-Triazole Derivatives | S. aureus, MRSA, E. coli, B. subtilis | Gram-Positive & Gram-Negative | 3.125-50 µg/mL | nih.gov |

| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole | S. aureus (MRSA) | Gram-Positive | 3.9 µg/mL | mdpi.com |

Anti-tubercular Potential

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new anti-tubercular agents, and indole derivatives have emerged as a promising class of compounds. nih.gov The indole nucleus is a common feature in many molecules with anti-tubercular properties. nih.govwjpsonline.com

Research has shown that a diverse range of functionalized indole derivatives, including simple indoles, fused indoles, and isatin (B1672199) derivatives, possess anti-tubercular activities. nih.gov For instance, some novel indole derivatives have demonstrated high activity in vitro and ex vivo against both drug-sensitive (M. tuberculosis H37Rv) and isoniazid-resistant clinical isolates of M. tuberculosis. walshmedicalmedia.com While specific data on this compound is lacking, the known anti-tubercular activity of the broader indole class suggests that this compound could warrant investigation for its potential efficacy against Mycobacterium tuberculosis.

Anti-inflammatory Activity

Indole derivatives have been extensively investigated for their anti-inflammatory properties. The structural features of a benzyl (B1604629) group and a chloro-substituent on the indole ring are present in compounds that have shown significant anti-inflammatory effects. For example, indomethacin (B1671933), a well-known non-steroidal anti-inflammatory drug (NSAID), is an indole derivative.

Studies on 2-phenylindole (B188600) derivatives have revealed potent anti-inflammatory activity. One study detailed that 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole exhibited a 90.5% inhibition in in-vivo anti-inflammatory assays. omicsonline.org Other analogs with a 5-fluoro or 5-methyl substitution also showed significant anti-inflammatory effects. omicsonline.org Furthermore, indole-imidazolidine derivatives have demonstrated anti-inflammatory activity by reducing leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov These findings suggest that the this compound scaffold has a strong potential for anti-inflammatory action.

Modulation of Inflammatory Biochemical Pathways (e.g., NF-κB, COX-2)

The anti-inflammatory effects of many indole derivatives are attributed to their ability to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and cyclooxygenase (COX) pathways. The COX enzymes, particularly COX-2, are crucial mediators of inflammation and pain.

Research on indomethacin analogs of 2-phenylindole has shown selective binding to the COX-2 receptor. omicsonline.org Molecular docking studies have further supported the excellent binding interaction of these compounds with the COX-2 enzyme. omicsonline.org By inhibiting COX-2, these compounds can effectively reduce the production of prostaglandins, which are key mediators of inflammation. While the direct effect of this compound on these pathways has not been reported, the documented COX-2 inhibitory activity of structurally similar compounds provides a strong rationale for its potential mechanism of anti-inflammatory action.

Antioxidant Activity

The indole ring is known for its radical scavenging properties, and many indole derivatives have been identified as potent antioxidants. omicsonline.org The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thus preventing oxidative damage to cells.

Studies on 2-phenyl-1H-indoles have demonstrated significant antioxidant potential in various in-vitro assays, such as DPPH radical scavenging and ABTS radical cation assays. omicsonline.orgijpsonline.com In some cases, the antioxidant activity of these derivatives was comparable to the standard antioxidant, ascorbic acid. omicsonline.org Furthermore, a study on new 3-substituted-2-oxindole derivatives, including a 5-chloro analog, showed moderate to good antioxidant activity. The 5-chloro analogue demonstrated a maximum free radical scavenging activity of 44% at a concentration of 50 μg/ml. nih.gov These findings suggest that the this compound structure possesses the necessary chemical features to exhibit antioxidant activity.

Anticonvulsant Activity

The search for novel antiepileptic drugs has led to the investigation of various heterocyclic compounds, including indole derivatives. A study on novel benzyl-6-chloro indole carboxylate derivatives revealed significant anticonvulsant activity in the maximal electroshock (MES) model. jbarbiomed.com This study is particularly relevant as the tested compounds share both the benzyl and chloro-substituted indole core with this compound.

The anticonvulsant effect of these derivatives was assessed by the reduction or absence of the hind limb tonic extensor phase in the MES test. jbarbiomed.com Among the synthesized compounds, some derivatives were found to be highly potent. jbarbiomed.com Other research on a series of indole derivatives synthesized from 2-phenyl-1H-indole also showed encouraging anticonvulsant activity in both the MES and subcutaneous pentylenetetrazole (scPTZ) models. pharmacophorejournal.com These results strongly indicate that the this compound scaffold is a promising candidate for possessing anticonvulsant properties.

Analgesic Properties

Several classes of indole derivatives have been reported to possess analgesic properties, suggesting that this scaffold can be a valuable starting point for the development of new pain management therapies. For instance, studies on 5-chloro-2(3H)-benzoxazolone derivatives, which contain a 5-chloro-substituted aromatic ring, have demonstrated significant anti-nociceptive activity in both hot-plate and tail-flick tests. researchgate.net

Additionally, indole-imidazolidine derivatives have shown analgesic effects by reducing abdominal writhing in acetic acid-induced nociception models. nih.gov A study on a series of indole derivatives incorporating a benzimidazole (B57391) moiety also reported potent analgesic activity for a 5-nitro substituted compound when compared to the standard drug, Diclofenac sodium. researchgate.net Although direct evidence for this compound is unavailable, the analgesic activity of these related compounds suggests its potential as an analgesic agent.

Interactive Data Table: Biological Activities of this compound Analogs

| Biological Activity | Analog Compound Class | Key Findings | Reference |

| Antifungal Efficacy | 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives | Potent activity against Fusarium oxysporum, Candida albicans, and Aspergillus niger. | researchgate.net |

| Anti-tubercular Potential | Novel indole derivatives | High activity against drug-sensitive and isoniazid-resistant M. tuberculosis. | walshmedicalmedia.com |

| Anti-inflammatory Activity | 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole | 90.5% inhibition in in-vivo anti-inflammatory assays. | omicsonline.org |

| Modulation of Inflammatory Pathways | 2-phenylindole derivatives | Selective binding and inhibition of the COX-2 enzyme. | omicsonline.org |

| Antioxidant Activity | 5-chloro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-one | 44% DPPH radical scavenging activity at 50 μg/ml. | nih.gov |

| Anticonvulsant Activity | Benzyl-6-chloro indole carboxylate derivatives | Potent activity in the maximal electroshock (MES) model. | jbarbiomed.com |

| Analgesic Properties | 5-chloro-2(3H)-benzoxazolone derivatives | Significant anti-nociceptive activity in hot-plate and tail-flick tests. | researchgate.net |

Exploration of Other Potential Biological Activities (e.g., neuroprotective, antidiabetic, antiviral, antidepressant)

While direct and extensive research specifically investigating the neuroprotective, antidiabetic, antiviral, and antidepressant activities of this compound is not extensively documented in publicly available literature, the broader family of indole derivatives has been the subject of significant investigation for these therapeutic properties. jocpr.comnih.gov The indole scaffold is a key component in many biologically active compounds, including the neurotransmitter serotonin (B10506), which is implicated in mood regulation. nih.gov This structural relationship suggests that derivatives of indole, such as this compound, could be promising candidates for further pharmacological exploration. jocpr.comnih.gov

Neuroprotective Activity

The potential for indole-based compounds to act as neuroprotective agents is an active area of research. nih.govomicsonline.org Studies have evaluated synthetic indole–phenolic derivatives as multifunctional neuroprotectors. nih.gov These compounds have demonstrated an ability to chelate metal ions and exhibit antioxidant properties, which are crucial for protecting against the oxidative stress implicated in neurodegenerative diseases. nih.gov For instance, certain indole derivatives have shown protective effects in neuroblastoma cells against cytotoxicity induced by hydrogen peroxide and amyloid-β fragments. nih.gov Another compound, benzyl ferulate, which contains a benzyl group, has been shown to mitigate oxidative stress injuries in models of cerebral ischemia/reperfusion injury, suggesting the potential neuroprotective role of benzyl moieties. nih.gov

Antidiabetic Activity

Indole derivatives are recognized as a promising source for the discovery of novel antidiabetic drugs. nih.gov A comprehensive review highlights that various natural and synthetic indole compounds possess potential antidiabetic activity. nih.gov The research in this area is ongoing, with many derivatives being designed and synthesized to explore their bioactivities. nih.gov While specific studies on this compound are scarce, related heterocyclic structures have shown significant effects. For example, a series of 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinediones were evaluated for hypoglycemic and hypolipidemic activities in diabetic mice, with some compounds showing potent activity. nih.gov

Antiviral Activity

The indole nucleus is a structural component of many compounds investigated for antiviral properties. researchgate.net Recent studies have focused on N-benzyl indole derivatives as potential inhibitors of SARS-CoV-2. nih.gov In one study, newly designed N-benzyl indole derivatives were found to be active against enzymatic activities crucial for viral replication and were shown to block the replication of SARS-CoV-2 without exhibiting cytotoxicity. nih.gov Although a study on the antiviral activity of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives was retracted, it highlights that 5-substituted indole scaffolds have been considered for antiviral drug design. mdpi.com

Antidepressant Activity

The indole moiety is structurally related to the neurotransmitter serotonin, a key molecule in the pathophysiology of depression. nih.gov This makes indole derivatives a subject of interest for developing new antidepressant drugs. nih.gov The 5-chloroindole core, a component of the subject compound, has been identified as a potent positive allosteric modulator of the 5-HT₃ receptor, a ligand-gated ion channel. nih.gov This modulation could influence serotonergic neurotransmission, although the direct antidepressant implications require further study. nih.gov Separately, research on non-indole benzyl derivatives isolated from wild strawberries has demonstrated significant dose-dependent antidepressant-like effects in preclinical models, indicating the potential contribution of the benzyl group to central nervous system activity. nih.govfrontiersin.org

Structure Activity Relationship Sar Studies of 2 Benzyl 5 Chloro 1h Indole

Influence of Benzyl (B1604629) Group Position and Substituents on Biological Potency and Selectivity

The benzyl group attached to the C-2 position of the indole (B1671886) ring plays a pivotal role in molecular recognition and binding affinity to biological targets. Variations in its substitution pattern—including the type, number, and position of substituents—can dramatically alter the biological profile of the parent compound.

Research into a series of 2-substituted benzylamino-thiazoles revealed that both the nature and position of substituents on the benzyl ring are critical for antiproliferative activity. For instance, methoxybenzylamino analogues demonstrated position-dependent potency, with the meta- and ortho-substituted isomers being twice as potent as the para-methoxy counterpart. Furthermore, the introduction of an electron-withdrawing group, such as in the para-chlorobenzylamino derivative, resulted in one of the most active compounds in the series.

In the context of tyrosinase inhibitors based on a 1-benzyl-indole scaffold, substitutions on the benzyl ring were found to be favorable for inhibitory potency. A 4-methylbenzyl substituent yielded the highest potency, whereas a 4-chlorobenzyl group conferred moderate activity. This suggests that for this particular target, increasing the electronegativity of the substituent can decrease inhibitory potential. Generally, derivatives with para-substitution on the benzyl ring displayed superior potency.

Conversely, in the development of cytosolic phospholipase A2α (cPLA2α) inhibitors, modifications to the substitution pattern of a benzyl residue on an indole core led to compounds with reduced efficacy, indicating that the unsubstituted or specifically substituted benzyl group was optimal for that target. nih.gov This highlights the target-dependent nature of SAR, where a modification that enhances activity for one enzyme may diminish it for another.

| Target/Activity | Substituent | Position | Observed Effect on Potency |

|---|---|---|---|

| Antiproliferative | -OCH3 | meta/ortho | Higher Potency |

| Antiproliferative | -OCH3 | para | Lower Potency |

| Antiproliferative | -Cl | para | High Potency |

| Tyrosinase Inhibition | -CH3 | para (4-position) | Highest Potency |

| Tyrosinase Inhibition | -Cl | para (4-position) | Moderate Potency |

Impact of Halogen Substitution (Chlorine at C-5) on the Pharmacological Profile

The presence and position of halogen substituents on the indole ring are critical determinants of a compound's pharmacological profile. The chlorine atom at the C-5 position of the 2-benzyl-1H-indole core is a common feature in many biologically active molecules, where it often enhances potency and modulates physicochemical properties.

The influence of the C-5 chloro group is frequently attributed to its electronic effects and its ability to increase lipophilicity. This increased lipophilicity can facilitate stronger binding to hydrophobic pockets within enzymes and receptors. In studies of cPLA2α inhibitors, the introduction of a strongly lipophilic chlorine atom at the C-5 position of an indole derivative led to a remarkable tenfold increase in inhibitory potency. nih.gov While a fluorine atom at the same position also enhanced potency, the effect was less pronounced, underscoring the significant impact of chlorine. nih.gov

This observation is not unique to cPLA2α inhibitors. In the development of allosteric modulators for the cannabinoid type 1 (CB1) receptor, SAR studies of 1H-indole-2-carboxamides showed that the presence of a chloro or fluoro group at the C-5 position enhanced the compound's modulatory potency. nih.gov Similarly, novel 5-chloro-indole-2-carboxylate derivatives have been designed as potent inhibitors of mutant EGFR/BRAF pathways, with the C-5 chlorine being an integral part of the high-affinity pharmacophore. These examples collectively demonstrate that a C-5 chloro substitution is a highly effective strategy for augmenting the biological activity of indole-based compounds across diverse therapeutic targets.

| Compound | Substituent at C-5 | IC50 (µM) | Potency Fold-Increase (vs. Unsubstituted) |

|---|---|---|---|

| Parent | -H | 0.71 | - |

| Analog 1 | -F | 0.20 | ~3.5x |

| Analog 2 | -Cl | 0.071 | ~10x |

| Analog 3 | -CF3 | 0.074 | ~9.5x |

| Analog 4 | -CH3 | 0.21 | ~3.4x |

Role of Substituents at the Indole Nitrogen (N-1) Position and their Effects

The indole nitrogen (N-1) is a key site for chemical modification, and substitution at this position can profoundly influence a molecule's biological activity and pharmacokinetic properties. In the parent 2-benzyl-5-chloro-1H-indole, the N-1 position bears a hydrogen atom, which can participate in hydrogen bonding but also offers a site for introducing various substituents to probe interactions with the target protein.

Alkylation or arylation at the N-1 position is a widely used strategy to enhance biological efficacy. For instance, the introduction of a benzyl group at N-1 is a common feature in many potent compounds. Studies on 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives have shown that these N-1 substituted compounds exhibit significant antimicrobial and anticancer activities. researchgate.net Specifically, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (B1680401) displayed potent efficacy against ovarian cancer xenografts. researchgate.net

The nature of the N-1 substituent can also tune the selectivity and potency for different targets. In a review of the indazole derivative YC-1, which is structurally related to indole, converting the N-1 benzyl group to a hydrogen atom was found to significantly reduce its antiplatelet activity, indicating the necessity of an aromatic group at this position for that specific effect. nih.gov However, for inhibiting Vascular Endothelial Growth Factor (VEGF), replacing the N-1 benzyl with a smaller methyl group led to a significant enhancement in activity. nih.gov This demonstrates that the optimal substituent at the N-1 position is highly dependent on the specific therapeutic target. These findings underscore the importance of the N-1 position as a critical handle for optimizing the pharmacological profile of indole-based compounds.

Positional Isomerism Effects on Activity Profiles

The precise spatial arrangement of functional groups on the this compound scaffold is a determining factor for biological activity. Positional isomerism—the variation in the location of substituents on the indole core or the benzyl ring—can lead to significant differences in potency and selectivity, as it directly affects the molecule's shape, electronic distribution, and ability to fit into a biological target's binding site.

The location of the halogen on the indole ring is a clear example of this effect. In a comparative study of cPLA2α inhibitors, a derivative with a chlorine atom at the C-6 position was found to be five times less potent than its C-5 chloro positional isomer. nih.gov This indicates a stringent requirement for substitution at the C-5 position for optimal interaction with the enzyme.

This principle extends to more complex systems. In the development of bis-indole HIV-1 fusion inhibitors, the linkage point between the two indole units was examined. nih.gov Compounds linked via 5–6′, 6–5′, or 5–5′ positions all exhibited reduced activity compared to the parent 6–6′ linked compound. nih.gov This loss of activity, observed in both binding affinity and antiviral assays, highlights how subtle changes in molecular shape due to positional isomerism can disrupt critical binding interactions. nih.gov

Positional isomerism within the benzyl substituent is also crucial. As noted previously, the antiproliferative activity of methoxybenzylamino analogues was dependent on the position of the methoxy (B1213986) group, with ortho and meta isomers being more potent than the para isomer. These examples collectively affirm that the specific placement of each substituent is a critical consideration in the design of potent and selective this compound derivatives.

Mechanistic Investigations of 2 Benzyl 5 Chloro 1h Indole S Biological Actions

Identification and Validation of Molecular Targets

The initial step in understanding the biological action of a compound like 2-benzyl-5-chloro-1H-indole is to identify its molecular targets. This process involves a range of techniques from genetic and proteomic approaches to computational predictions. For the broader class of indole (B1671886) derivatives, a significant molecular target that has been identified is tubulin. nih.gov Specifically, certain arylthioindole derivatives, which share the core indole structure, are known to bind to the colchicine (B1669291) site on β-tubulin, thereby inhibiting tubulin polymerization. nih.gov This disruption of microtubule dynamics is a validated mechanism for anticancer agents. nih.gov

While this compound belongs to the general class of substituted indoles, specific studies definitively identifying and validating its primary molecular targets are not extensively detailed in the available literature. However, based on the activity of structurally related compounds, tubulin represents a potential and logical target for investigation.

Enzyme Inhibition Studies (e.g., COX-2 inhibition)

Enzyme inhibition is a common mechanism through which drugs exert their effects. Cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory drugs. mdpi.com The indole scaffold is a core component of several known COX inhibitors, such as Indomethacin (B1671933). Research has been conducted on various N-benzyl-2-chloroindole derivatives for their ability to inhibit COX-1 and COX-2. nih.gov These studies evaluate a compound's potency, often expressed as an IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity.

For the specific compound this compound, detailed public data from COX-2 enzyme inhibition assays are limited. While related indole derivatives have shown activity, the specific inhibitory profile and selectivity for COX-2 over COX-1 for this compound remain areas for further specific investigation. nih.govrsc.org

Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology to determine if a compound binds to a specific receptor and with what affinity. nih.gov These assays typically use a radiolabeled ligand known to bind the receptor and measure how the test compound competes with and displaces the labeled ligand. merckmillipore.com The results can identify if a compound is an agonist or antagonist and quantify its binding potency (Ki or Kd values). Opioid and cannabinoid receptors, for example, have been screened against various benzyl (B1604629) derivatives to identify novel ligands. nih.gov

Specific data from receptor binding assays for this compound are not prominently available in the scientific literature. Elucidating its potential interactions with G-protein coupled receptors, nuclear receptors, or other receptor types would require dedicated screening campaigns.

Cellular Pathway Modulation (e.g., cell cycle arrest, tubulin polymerization inhibition, NF-κB pathway modulation)

Beyond direct target interaction, it is crucial to understand how a compound modulates cellular signaling pathways.

Tubulin Polymerization Inhibition: As a potential molecular target, tubulin's function is critical for forming the mitotic spindle during cell division. nih.gov Compounds that inhibit tubulin polymerization disrupt this process. nih.gov Potent arylthioindole derivatives have been shown to inhibit tubulin assembly with IC50 values in the low micromolar range, leading to cell death. nih.gov

Cell Cycle Arrest: By disrupting microtubule function, tubulin inhibitors typically cause cells to arrest in the G2/M phase of the cell cycle, preventing mitosis and proliferation. mdpi.com Studies on related indole compounds demonstrate that at nanomolar concentrations, they can cause a significant percentage of cancer cells to accumulate in the G2/M phase, which is a hallmark of this mechanism. nih.gov This arrest often precedes the induction of apoptosis (programmed cell death). mdpi.comfrontiersin.org

NF-κB Pathway Modulation: The Nuclear Factor-kappaB (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. mdpi.com Some benzyl-containing compounds, like benzyl isothiocyanate, have been shown to modulate the NF-κB pathway, which can contribute to their antiproliferative effects. nih.govnih.gov The effect of this compound on this pathway has not been specifically detailed.

The table below summarizes the cellular effects observed for related indole-based tubulin inhibitors.

| Cellular Process | Effect | Observed Outcome | Relevant Compound Class |

|---|---|---|---|

| Tubulin Polymerization | Inhibition | Disruption of microtubule dynamics | Arylthioindoles nih.gov |

| Cell Cycle | Arrest at G2/M Phase | Prevention of mitosis and cell proliferation | Indole-based tubulin inhibitors nih.gov |

| Apoptosis | Induction | Programmed cell death following cell cycle arrest | Indole-based tubulin inhibitors nih.gov |

Molecular Docking and Simulation Studies to Elucidate Binding Modes

Molecular docking and simulation are computational techniques used to predict and analyze how a ligand, such as this compound, binds to its molecular target. jocpr.com These studies provide insights into the binding orientation, affinity, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's active site. researchgate.net

In Vitro and In Vivo Pharmacological Model Evaluation

The biological effects of a compound are ultimately evaluated in controlled laboratory and whole-organism models.

In Vitro Evaluation: This involves testing the compound on isolated cells or tissues. For potential anticancer agents like indole derivatives, this typically includes cytotoxicity assays against a panel of cancer cell lines (e.g., breast, lung, colon). mdpi.comnih.gov The results are often reported as GI50 (concentration for 50% growth inhibition) or IC50 values. For example, some arylthioindoles have demonstrated potent inhibition of cancer cell growth with IC50 values in the nanomolar range. nih.gov

In Vivo Evaluation: Compounds showing promising in vitro activity are advanced to in vivo models, typically using animals like mice, to assess their efficacy and effects within a living system. nih.gov For anti-inflammatory research, this might involve models like carrageenan-induced paw edema in rats. researchgate.net For anticancer studies, xenograft models, where human tumors are grown in immunodeficient mice, are common.

While extensive in vitro and in vivo data exist for various classes of indole derivatives, a comprehensive pharmacological profile for this compound is not detailed in the currently available literature.

Drug Discovery and Development Potential of 2 Benzyl 5 Chloro 1h Indole

Identification as a Lead Compound for Therapeutic Development

A lead compound is a chemical structure that demonstrates a desired biological activity and serves as the foundation for synthesizing more potent and selective derivatives. The indole (B1671886) scaffold itself is a well-established basis for drug discovery, with derivatives showing promise in oncology, infectious diseases, inflammation, and neurodegenerative disorders. nih.gov

The 2-benzyl-indole framework has been specifically identified as a potent core for developing RORγ agonists with antitumor activity. researchgate.net Furthermore, the 5-chloro substitution on the indole ring is a common feature in compounds designed to have enhanced biological effects. For instance, 5-chloro-indole derivatives have been developed as potent inhibitors of key signaling proteins in cancer, such as the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com The presence of this halogen can influence the compound's electronic properties and its ability to interact with target proteins, often leading to improved potency and bioavailability. mdpi.com The combination of these structural elements in 2-benzyl-5-chloro-1H-indole makes it a promising lead structure for modulation of various biological targets, meriting its exploration in therapeutic development.

Application in the Design of Novel Chemical Entities (NCEs)

The this compound scaffold serves as a versatile template for the creation of Novel Chemical Entities (NCEs). Medicinal chemists utilize this core structure to design and synthesize new molecules with tailored pharmacological profiles. By modifying the benzyl (B1604629) or indole rings, or by introducing different functional groups, researchers can fine-tune the compound's activity, selectivity, and pharmacokinetic properties.

Examples of this application include:

Anticancer Agents: Derivatives of the 5-chloro-indole core have been synthesized to target both wild-type and mutant forms of EGFR, a key protein in cancer progression. nih.gov Similarly, new 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of mutant BRAF pathways, which are implicated in several cancers. mdpi.com The benzyl group, often substituted itself, is a feature in other heterocyclic anticancer agents, suggesting its utility in this context. researchgate.net

Enzyme Inhibitors: The 1-benzyl-indole structure has been used to create hybrid molecules, such as thiosemicarbazones, that act as competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. rsc.org This demonstrates the scaffold's utility in developing treatments for skin conditions.

Antiviral Agents: The indole core is a key pharmacophore in antiviral drug discovery. nih.gov N-benzyl substituted indoles have shown promising activity against the Hepatitis C Virus (HCV). nih.gov Additionally, 5-chloro-indole carboxamides were identified as potent, non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov

This strategic design of NCEs based on the this compound framework allows for the exploration of diverse therapeutic areas and the optimization of drug candidates. nih.gov

Potential in Addressing Drug Resistance Challenges in Various Pathologies

A significant hurdle in modern medicine is the emergence of drug resistance in cancer and infectious diseases. nih.gov The this compound scaffold and its derivatives have shown considerable potential in overcoming these challenges.

In oncology, resistance to EGFR tyrosine kinase inhibitors (TKIs) often arises from mutations in the EGFR gene, such as the T790M mutation. Researchers have successfully designed 5-chloro-indole-based compounds that potently inhibit both the wild-type EGFR and the drug-resistant T790M mutant. nih.gov One study reported that 5-chloro-indole carboxamide derivatives exhibited potent inhibitory activity against the EGFRT790M mutation, with IC50 values as low as 9.5 nM, comparable to the approved drug osimertinib. nih.gov Another study highlighted new 5-chloro-indole-2-carboxylates that were effective against both EGFRT790M and another resistance-conferring mutation, BRAFV600E. mdpi.com

In the context of infectious diseases, a 5-chloro-indole derivative was found to possess improved inhibitory potency against wild-type HIV-1 reverse transcriptase as well as mutant forms that are resistant to other non-nucleoside inhibitors. nih.gov The development of indole-based compounds targeting antibiotic-resistant bacteria like MRSA is also an active area of research, underscoring the scaffold's broad utility in combating resistance. nih.gov

Integration into Therapeutic Area Applications based on Observed Activities

The biological activities observed for derivatives of this compound support their development in several key therapeutic areas:

Oncology: This is the most prominent area of application. Derivatives have been designed as potent inhibitors of critical cancer-related pathways, including EGFR and BRAF, and as RORγ agonists for antitumor activity. researchgate.netnih.govmdpi.com Compounds based on this scaffold have demonstrated significant antiproliferative effects and the ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov

Infectious Diseases: The indole core is central to the development of new antiviral agents. nih.gov Derivatives of 5-chloro-indole have shown potent activity against HIV-1, while N-benzyl indoles are being investigated for activity against HCV. nih.govnih.gov The scaffold is also being explored for new antibacterial agents to fight resistant pathogens. nih.gov

Inflammatory Diseases: The indole structure is found in well-known anti-inflammatory drugs like Indomethacin (B1671933). nih.gov Novel indole derivatives are being developed to modulate key inflammatory pathways, such as COX-2 and NF-κB, offering potential therapies for chronic inflammatory conditions. nih.gov Molecular hybridization of indole-2-formamide has yielded compounds with effective anti-inflammatory properties. rsc.org

The table below summarizes the demonstrated activities of various indole derivatives related to the core scaffold.

| Derivative Class | Target/Activity | Therapeutic Area | Reference |

| 2-(Ortho-Substituted Benzyl)-Indole | RORγ Agonist | Oncology | researchgate.net |

| 5-chloro-indole-2-carboxamides | EGFRWT/EGFRT790M Inhibition | Oncology | nih.gov |

| 5-chloro-indole-2-carboxylates | EGFRT790M/BRAFV600E Inhibition | Oncology | mdpi.com |

| 5-chloro-indole-2-carboxamide | HIV-1 Reverse Transcriptase Inhibition | Antiviral | nih.gov |

| 1-benzyl-indole thiosemicarbazones | Tyrosinase Inhibition | Dermatology | rsc.org |

| N-benzyl-substituted tetrahydroindoles | Anti-HCV Activity | Antiviral | nih.gov |

Challenges and Opportunities in Pre-clinical Development

While the this compound scaffold holds immense promise, its journey from a lead compound to a clinical drug is fraught with challenges that also present opportunities for innovation.

Challenges:

Bioavailability and Pharmacokinetics: A key challenge for any drug candidate is achieving adequate oral bioavailability and a favorable pharmacokinetic profile. While some indole derivatives have shown good oral bioavailability, this is not guaranteed and requires extensive optimization. nih.gov In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are often used to predict these properties early on, but experimental validation is crucial. nih.gov

Selectivity and Off-Target Effects: Achieving high selectivity for the intended biological target over other related proteins is critical to minimize side effects. For instance, in cancer therapy, selectivity for mutant kinases over their wild-type counterparts is a major goal to reduce toxicity to healthy cells. mdpi.com

Synthesis and Scalability: The synthesis of complex derivatives can be multi-stepped and challenging to scale up for large-scale production in a cost-effective manner. rsc.org Developing efficient and regioselective synthetic protocols is an ongoing challenge. researchgate.net

Opportunities:

Structure-Activity Relationship (SAR) Studies: Each challenge in optimizing a lead compound is an opportunity to build a deeper understanding of its SAR. By systematically modifying the scaffold and observing the effects on activity and selectivity, researchers can develop highly potent and specific drug candidates. rsc.org

Multi-Targeted Therapies: The versatility of the indole scaffold allows for the design of single molecules that can inhibit multiple targets, a strategy that is gaining traction for treating complex diseases like cancer. mdpi.com

Biomarker-Driven Development: For targeted therapies, such as EGFR inhibitors, the development can be streamlined by focusing on patient populations with specific genetic mutations (biomarkers). This precision medicine approach can lead to more successful clinical trials. nih.govmdpi.com

Further pre-clinical testing, including in vivo studies in animal models, is essential to validate the therapeutic potential and address the challenges associated with developing derivatives of this compound into safe and effective medicines. rsc.orgnih.gov

Future Directions and Research Outlook for 2 Benzyl 5 Chloro 1h Indole

Exploration of Novel and Sustainable Synthetic Pathways

Future research will prioritize the development of more efficient, cost-effective, and environmentally friendly methods for synthesizing 2-benzyl-5-chloro-1H-indole and its analogs. Current synthetic strategies often involve multi-step processes that can be resource-intensive. researchgate.netrsc.org A key objective is to move towards greener chemistry principles.

Innovations may include:

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the complex indole (B1671886) product in a single step. An innovative two-step MCR approach for creating indole-2-carboxamide derivatives from simple anilines and isocyanides has been shown to be efficient and scalable, representing a sustainable alternative to traditional methods. researchgate.net

Catalysis: Exploring novel catalysts, including biocatalysts or earth-abundant metal catalysts, to improve reaction yields and reduce waste. Phase transfer catalysis (PTC) has been effectively used in the N-alkylation of 5-chloroisatin, a precursor for related indole derivatives, suggesting its potential for sustainable synthesis. researchgate.net

Flow Chemistry: Implementing continuous flow manufacturing processes can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch synthesis.

These advanced synthetic methods aim to broaden the accessibility of the this compound core, enabling the rapid generation of diverse chemical libraries for further biological screening.

Deeper Mechanistic Elucidation of Promising Biological Activities

Derivatives of the this compound scaffold have shown promising anticancer activity, particularly as inhibitors of key signaling pathways. mdpi.comnih.gov However, a comprehensive understanding of their mechanism of action at a molecular level is crucial for their advancement as therapeutic agents.

Future mechanistic studies will likely focus on:

Target Engagement and Selectivity: Investigating how these compounds interact with their intended biological targets, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinases. mdpi.com Studies have shown that the 5-chloro-indole moiety can effectively bind within the hydrophobic pocket of these kinases. mdpi.com Further research is needed to understand the selectivity profile across the human kinome to anticipate potential off-target effects.

Signaling Pathway Modulation: Elucidating the downstream effects of target inhibition. For instance, some indole derivatives modulate the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer cell growth and survival. acs.org Detailed studies using proteomics and transcriptomics will be essential to map these molecular changes comprehensively.

Resistance Mechanisms: Investigating how cancer cells might develop resistance to these compounds. Understanding potential resistance pathways is critical for developing combination therapies and second-generation inhibitors. For example, certain 5-chloro-indole derivatives have shown efficacy against the T790M mutation in EGFR, which confers resistance to earlier generations of inhibitors. mdpi.comnih.gov

| Derivative Type | Biological Target/Pathway | Key Research Findings | Future Research Focus |

| 5-chloro-indole-2-carboxylate | EGFRT790M/BRAFV600E | Potent inhibition and selectivity over wild-type EGFR. The chlorine atom forms a key halogen bond interaction with Cys532. mdpi.com | Understanding the structural basis for selectivity and overcoming potential resistance. |

| 2-(ortho-substituted benzyl)-indole | RORγ | Agonistic activity promotes an anti-tumor immune response by inducing IL-17 and IFNγ. nih.gov | Elucidating the precise binding mode and downstream immune activation pathways. |

| 5-chloro-indolo[2,3-b]quinoline | PI3K/AKT/mTOR | Shows significant cytotoxicity in colorectal cancer cells by modulating this pathway. acs.org | Mapping the complete downstream signaling effects and identifying biomarkers for sensitivity. |

Rational Design of Targeted Derivatives based on Comprehensive SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of the this compound core. Future research will leverage existing SAR data to rationally design next-generation compounds. researchgate.net

Key areas for rational design include:

Substitution Patterns: Systematic modification of the benzyl (B1604629) and indole rings to enhance target binding and cellular activity. SAR studies have indicated that substitutions on the benzyl ring can significantly impact biological activity; for example, converting a benzyl group to hydrogen can reduce antiplatelet activity in related indazole compounds. nih.gov In some N-benzyl indole hydrazones, chloro substitution on the benzyl ring was more favorable for anticancer activity than fluoro substitution. nih.gov

Isosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve drug-like characteristics without losing efficacy.

Scaffold Hopping: Using the this compound as a starting point to design novel, structurally distinct compounds that retain the same biological activity. This approach has been used to discover new RORγ agonists from a known antagonist scaffold. nih.gov

In silico modeling and molecular docking will be instrumental in guiding these design efforts, allowing researchers to predict how structural changes will affect target interaction before undertaking chemical synthesis. nih.govresearchgate.net

Collaborative Research in Translational Medicine and Clinical Relevance

Translating promising preclinical findings for this compound derivatives into clinical applications requires a concerted, multidisciplinary effort. The gap between laboratory discovery and patient benefit can only be bridged through strategic collaborations.

Future directions in this area should involve:

Academia-Industry Partnerships: Combining the innovative research and discovery capabilities of academic institutions with the drug development expertise and resources of the pharmaceutical industry. Such partnerships are crucial for navigating the complex process of preclinical and clinical development.

Preclinical to Clinical Translation: Establishing robust preclinical models, such as patient-derived xenografts and organoids, that more accurately predict clinical outcomes. This will help in selecting the most promising drug candidates for clinical trials. The antitumor efficacy of a 2-(ortho-substituted benzyl)-indole derivative has been demonstrated in a syngeneic mouse tumor model, providing a foundation for further translational studies. nih.gov

Biomarker Discovery: Identifying predictive biomarkers to stratify patient populations and select those most likely to respond to treatment. This is a cornerstone of personalized medicine and can significantly increase the success rate of clinical trials.

The ultimate goal is to assess the clinical relevance of these compounds, moving them from promising molecules in the lab to effective therapies for patients.

Application of Advanced Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the drug discovery process, and their application to the this compound scaffold holds immense potential. nih.govresearchgate.net These computational tools can accelerate the design-synthesize-test cycle significantly. nih.gov

Key applications include: